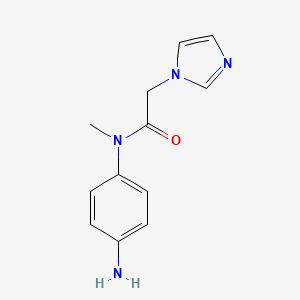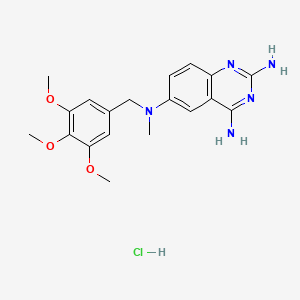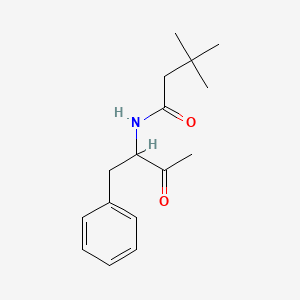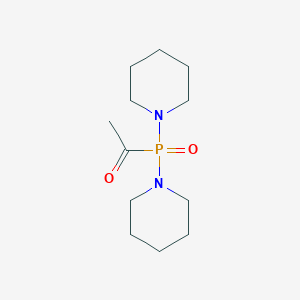
Piperidine, 1,1'-(acetylphosphinylidene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1,1’-(acetylphosphinylidene)bis- is a chemical compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms The compound 1,1’-(acetylphosphinylidene)bis- is characterized by the presence of an acetylphosphinylidene group, which adds unique properties to the piperidine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1,1’-(acetylphosphinylidene)bis- typically involves the reaction of piperidine with acetylphosphinylidene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Acetylphosphinylidene Chloride: This intermediate is prepared by reacting acetyl chloride with phosphorus trichloride.
Reaction with Piperidine: The acetylphosphinylidene chloride is then reacted with piperidine in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
On an industrial scale, the production of piperidine, 1,1’-(acetylphosphinylidene)bis- can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that facilitate the reaction can also enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1,1’-(acetylphosphinylidene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetylphosphinylidene group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylphosphinylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, phosphine oxides, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Piperidine, 1,1’-(acetylphosphinylidene)bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of piperidine, 1,1’-(acetylphosphinylidene)bis- involves its interaction with specific molecular targets. The acetylphosphinylidene group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple six-membered ring with one nitrogen atom.
Piperine: An alkaloid found in black pepper with a piperidine moiety.
Piperidinone: A ketone derivative of piperidine.
Uniqueness
Piperidine, 1,1’-(acetylphosphinylidene)bis- is unique due to the presence of the acetylphosphinylidene group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
652975-41-2 |
|---|---|
Formule moléculaire |
C12H23N2O2P |
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
1-di(piperidin-1-yl)phosphorylethanone |
InChI |
InChI=1S/C12H23N2O2P/c1-12(15)17(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H2,1H3 |
Clé InChI |
JRYFENUQAJXJTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)P(=O)(N1CCCCC1)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol](/img/structure/B12520402.png)

![3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid](/img/structure/B12520416.png)
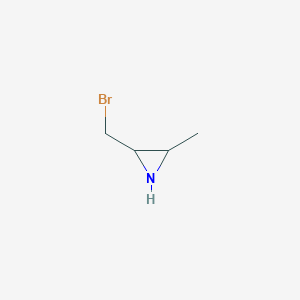

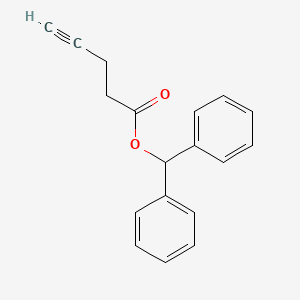
![4-(4-Fluorophenyl)-2-methyl-6-{[6-(piperidin-1-YL)hexyl]oxy}pyrimidine](/img/structure/B12520430.png)
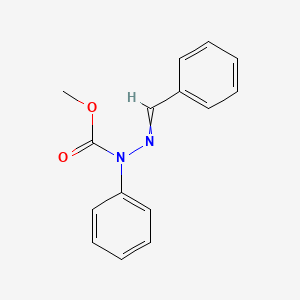
![4-(2-Chloroethoxy)-4'-[(2-chloroethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12520438.png)
